molecular formula C7H10ClNS B13464880 2-(1-Chloro-2-methylpropyl)-1,3-thiazole CAS No. 2288934-90-5

2-(1-Chloro-2-methylpropyl)-1,3-thiazole

Cat. No.: B13464880
CAS No.: 2288934-90-5
M. Wt: 175.68 g/mol
InChI Key: DKJIROCEPRVPNV-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted methylpropyl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole typically involves the reaction of 1-chloro-2-methylpropyl chloroformate with a thiazole derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include thiazole, chloroformates, and suitable bases to neutralize the by-products .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of side products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiazole derivatives, while oxidation and reduction reactions can introduce or remove functional groups, respectively .

Scientific Research Applications

2-(1-Chloro-2-methylpropyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropyl)-1,3-thiazole involves its interaction with specific molecular targets. The chloro group and the thiazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-methylpropyl chloroformate
  • 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
  • Acetochloro-beta-D-glucose
  • 2-Acetyl-4-bromothiophene
  • 5-Amino-2-bromobenzoic acid
  • 2-Amino-6-bromobenzothiazole

Uniqueness

2-(1-Chloro-2-methylpropyl)-1,3-thiazole is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance .

Properties

CAS No.

2288934-90-5

Molecular Formula

C7H10ClNS

Molecular Weight

175.68 g/mol

IUPAC Name

2-(1-chloro-2-methylpropyl)-1,3-thiazole

InChI

InChI=1S/C7H10ClNS/c1-5(2)6(8)7-9-3-4-10-7/h3-6H,1-2H3

InChI Key

DKJIROCEPRVPNV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=CS1)Cl

Origin of Product

United States

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